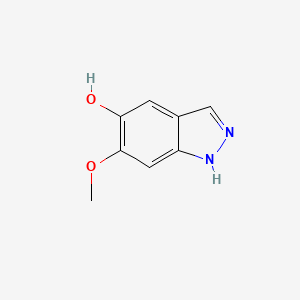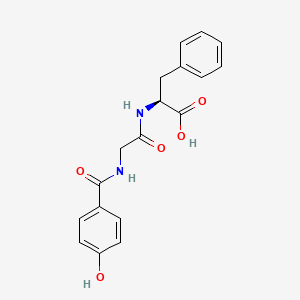![molecular formula C8H8BrN3 B3195650 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 92260-32-7](/img/structure/B3195650.png)
6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Overview
Description
“6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It is a derivative of imidazo[4,5-b]pyridine, a group of compounds known for their various biological activities .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound can then react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers .Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis
The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4. In the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3, and N4 regioisomers .Scientific Research Applications
Corrosion Inhibition 6-Bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibition performance against mild steel corrosion in an acidic environment. These compounds have shown high inhibition efficiency, indicating their potential as corrosion inhibitors. Potentiodynamic polarization suggests that these derivatives act as mixed-type inhibitors. Their effectiveness is supported by a combination of experimental techniques and computational approaches, including density functional theory (DFT) and molecular dynamics simulations (Saady et al., 2021).
Anticancer and Antimicrobial Activities this compound derivatives have been synthesized and shown to possess anticancer and antimicrobial activities. Specific compounds among these derivatives have demonstrated prominent antibacterial and antifungal activities, as well as significant anticancer activity against breast cancer cell lines. This highlights the potential of the imidazo[4,5-b]pyridine moiety as a template for the development of new therapeutic agents in the treatment of cancer and microbial infections (Shelke et al., 2017).
Molecular Docking and Drug Design Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential tyrosyl-tRNA synthetase inhibitors, showcasing their utility in drug design and development. Structural characterization and molecular docking studies have revealed significant binding affinities, identifying these derivatives as promising candidates for further investigation in therapeutic applications (Jabri et al., 2023).
Crystal Structure Analysis The crystal and molecular structure of specific this compound derivatives have been extensively studied. Investigations into their molecular geometry, hydrogen bonding, and π-π interactions have provided valuable insights into their structural properties, facilitating their application in various scientific fields (Rodi et al., 2013).
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activities .
Mode of Action
The compound’s interaction with its targets could be influenced by its tautomeric form present in the imidazo[4,5-b]pyridine skeleton . The condensation of 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine with alkyl halides under phase transfer catalysis conditions leads to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
6-bromo-2,3-dimethylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-11-7-3-6(9)4-10-8(7)12(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPYZABMIQGXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

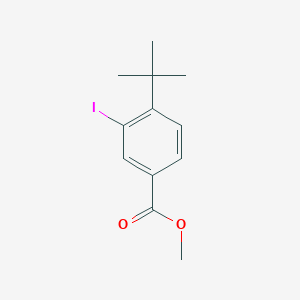

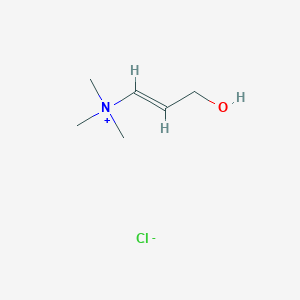
![6-Benzyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3195595.png)

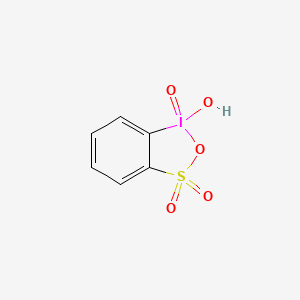
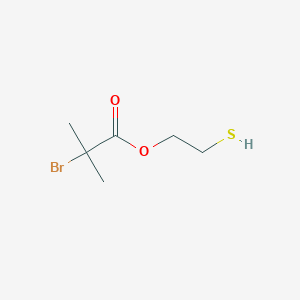
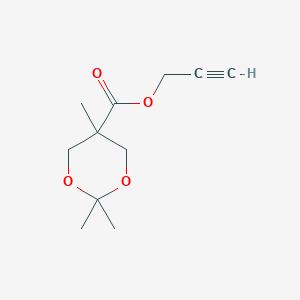
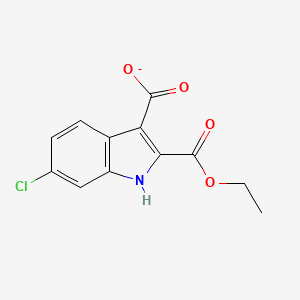
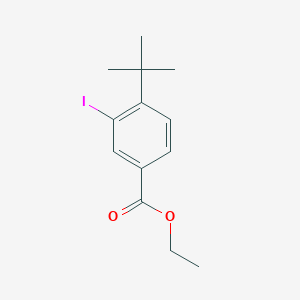
![N-cyclohexyl-N-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B3195618.png)
![2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3195632.png)
